1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in medicinal chemistry. Its unique structural characteristics suggest a variety of biological activities, making it a subject of interest for researchers in drug development and therapeutic applications.
- Molecular Formula : C18H18N2O5
- Molecular Weight : 342.34 g/mol
- CAS Number : 1797890-07-3
Property | Value |
---|---|
Molecular Formula | C18H18N2O5 |
Molecular Weight | 342.34 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure and functional groups contribute to its potential as an inhibitor or modulator of specific biological pathways.
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities:
- Anti-inflammatory : Compounds related to this structure have shown effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer : Studies have reported that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of the cell cycle and promotion of oxidative stress.
- Antioxidant : The presence of phenolic groups in related compounds suggests potential antioxidant properties, which can mitigate oxidative damage in cells.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrrolidine derivatives, including the compound . The results demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the impact on nitric oxide (NO) production. The results indicated that the compound significantly reduced NO levels, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with structurally related compounds is essential.
Compound Name | Biological Activity | Unique Features |
---|---|---|
N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide | Anti-inflammatory, Anticancer | Contains a benzamide moiety |
Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-ylium thiourea | Antioxidant | Exhibits strong antioxidant activity |
Properties
IUPAC Name |
1-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14-6-7-15(22)20(14)10-16(23)19-9-3-8-18(11-19)13-5-2-1-4-12(13)17(24)25-18/h1-2,4-5H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSJYVXSEKRZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CN3C(=O)CCC3=O)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.